molecular formula C25H34N4O3S B2612932 N-mesityl-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide CAS No. 898461-25-1

N-mesityl-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Cat. No. B2612932
CAS RN: 898461-25-1
M. Wt: 470.63
InChI Key: ZUNMIZUEWNSKHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-mesityl-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H34N4O3S and its molecular weight is 470.63. The purity is usually 95%.
BenchChem offers high-quality N-mesityl-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-mesityl-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antifungal and Antimicrobial Applications

Research indicates that derivatives of acetamide, closely related to the compound , have significant potential in the development of antifungal and antimicrobial agents. Specifically, 2-(2-oxo-morpholin-3-yl)-acetamide derivatives have been identified as fungicidal agents effective against Candida and Aspergillus species. These compounds exhibit broad antifungal activity in vitro against various fungi species, including molds and dermatophytes, with in vivo efficacy demonstrated in murine models of systemic Candida albicans infection (Bardiot et al., 2015). Additionally, synthesized acetamide derivatives bearing quinazolin and thiazolidin moieties have been explored for their antimicrobial and hemolytic activities, showing active properties against selected microbial species and presenting lower cytotoxicity, suggesting their potential for biological screening and application trials (Gul et al., 2017).

Anticonvulsant Properties

New acetamide derivatives derived from phthalimide and its saturated analogs have been investigated for their anticonvulsant properties. Initial screenings using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures tests have revealed several compounds to be effective in MES screens, highlighting their potential as anticonvulsant agents (Kamiński et al., 2011).

Structural and Vibrational Studies

The structural and vibrational characteristics of similar acetamide compounds have been extensively studied using various spectroscopic methods. These studies provide valuable insights into the molecular structure, electrostatic potential, and charge transfer within the molecule, which are crucial for understanding the compound's reactivity and potential biological applications (El-Azab et al., 2016).

Analgesic and Anti-inflammatory Activities

Quinazolinyl acetamides have been synthesized and evaluated for their analgesic and anti-inflammatory activities. This research has led to the identification of compounds with potent activities, comparable or superior to standard drugs like diclofenac sodium, while exhibiting only mild ulcerogenic potential. These findings suggest the therapeutic potential of such compounds in pain and inflammation management (Alagarsamy et al., 2015).

properties

IUPAC Name

2-[[1-(2-morpholin-4-ylethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4O3S/c1-17-14-18(2)23(19(3)15-17)26-22(30)16-33-24-20-6-4-5-7-21(20)29(25(31)27-24)9-8-28-10-12-32-13-11-28/h14-15H,4-13,16H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUNMIZUEWNSKHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCN4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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